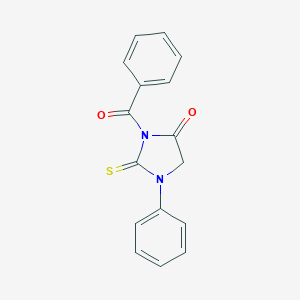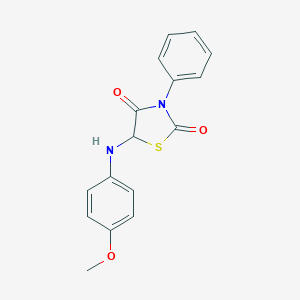
N-(4-methyl-2-pyridinyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)methanesulfonamide, also known as MMS, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. MMS is a sulfonamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-pyridinyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the production of inflammatory cytokines and chemokines. N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to possess anti-viral activity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide inhibits the replication of various viruses, including influenza virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-methyl-2-pyridinyl)methanesulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of N-(4-methyl-2-pyridinyl)methanesulfonamide is its potential toxicity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide can cause cytotoxicity in certain cell lines, and further research is needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-(4-methyl-2-pyridinyl)methanesulfonamide. One area of interest is the development of new drugs based on the structure of N-(4-methyl-2-pyridinyl)methanesulfonamide. Researchers are also investigating the potential of N-(4-methyl-2-pyridinyl)methanesulfonamide as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further research is needed to determine the safety and efficacy of N-(4-methyl-2-pyridinyl)methanesulfonamide in vivo, and to identify any potential drug interactions or side effects.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-pyridinyl)methanesulfonamide involves the reaction of 4-methyl-2-pyridinamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-(4-methyl-2-pyridinyl)methanesulfonamide as a white crystalline solid with a melting point of 162-165°C. The yield of the synthesis can be improved by using a solvent such as acetonitrile or chloroform.
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)methanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its anti-inflammatory properties. N-(4-methyl-2-pyridinyl)methanesulfonamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and asthma.
In addition to its anti-inflammatory properties, N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to possess anti-tumor activity. Studies have demonstrated that N-(4-methyl-2-pyridinyl)methanesulfonamide inhibits the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methyl-2-pyridinyl)methanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-8-7(5-6)9-12(2,10)11/h3-5H,1-2H3,(H,8,9) |
Clé InChI |
CMDZRBZWMPHJMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C |
SMILES canonique |
CC1=CC(=NC=C1)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)